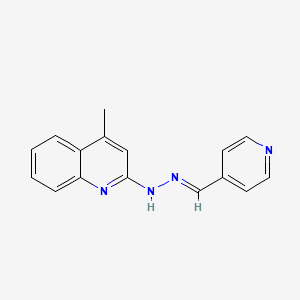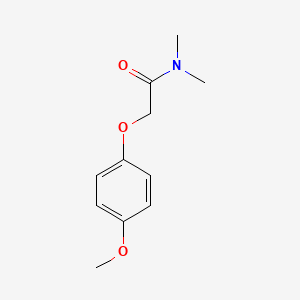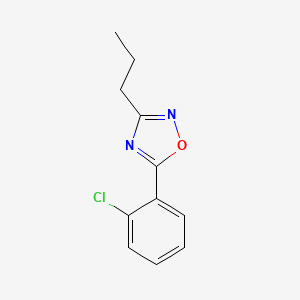![molecular formula C16H24N2O3 B5695857 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide activates the immune system and triggers the production of cytokines, which in turn leads to the destruction of the tumor blood vessels. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide also induces the production of nitric oxide, which further contributes to the destruction of the tumor vasculature.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to induce a variety of biochemical and physiological effects, including the activation of the immune system, the induction of cytokine production, and the production of nitric oxide. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the growth of new blood vessels, which is critical for tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to target the tumor vasculature. However, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, including the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and to identify potential biomarkers that can be used to predict response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in human patients with cancer.
Synthesemethoden
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl chloroacetate to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with morpholine and thionyl chloride to form the final product, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential use as an anti-cancer drug. In preclinical studies, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide works by targeting the tumor vasculature, leading to the destruction of the tumor blood vessels and subsequent tumor cell death.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-3-4-15(14(2)11-13)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQCKJOMGZMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)



![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)